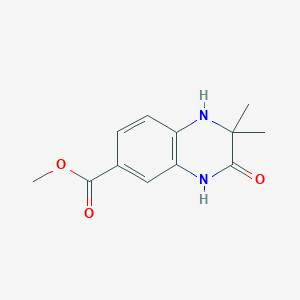![molecular formula C16H26O2 B13515606 Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl tricyclo[4311,3,8]undecane-4-carboxylate is a complex organic compound with the molecular formula C16H26O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by esterification to introduce the tert-butyl carboxylate group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid, while reduction could produce tricyclo[4.3.1.1,3,8]undecane-4-methanol.
Scientific Research Applications
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid: Lacks the tert-butyl ester group, leading to different chemical properties and reactivity.
Tricyclo[4.3.1.1,3,8]undecane-4-methanol:
Uniqueness
Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate is unique due to its combination of a tricyclic core and a tert-butyl ester group. This structure imparts specific chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
tert-butyl tricyclo[4.3.1.13,8]undecane-4-carboxylate |
InChI |
InChI=1S/C16H26O2/c1-16(2,3)18-15(17)14-9-12-5-10-4-11(6-12)8-13(14)7-10/h10-14H,4-9H2,1-3H3 |
InChI Key |
GZDXECNTZZTUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)

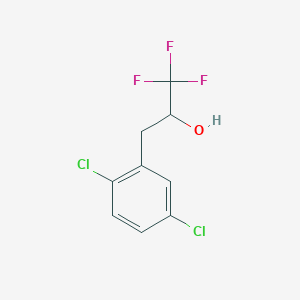
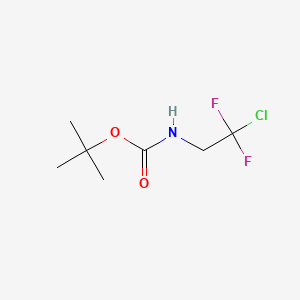
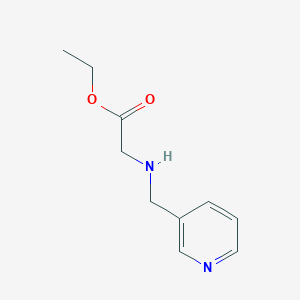
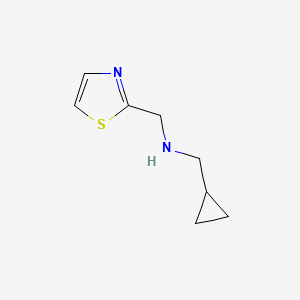

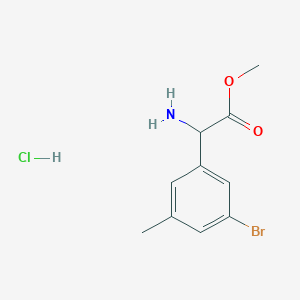
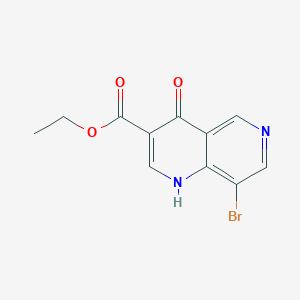
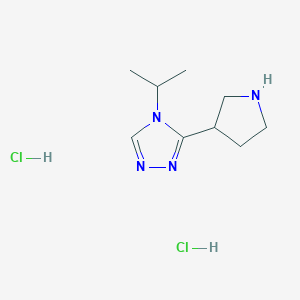
![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
